Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-
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Overview
Description
2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl group, yielding the free amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact selectively with its target. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended application .
Comparison with Similar Compounds
Similar Compounds
2-([(BENZYLOXY)CARBONYL]AMINO)-2-HYDROXYACETIC ACID: Similar structure but with a hydroxy group instead of a trifluoromethyl group.
2-([(BENZYLOXY)CARBONYL]AMINO)ETHYLBORONIC ACID: Contains a boronic acid group instead of a trifluoromethyl group.
Uniqueness
2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug development and other applications where stability and bioavailability are crucial .
Properties
Molecular Formula |
C12H12F3NO4 |
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Molecular Weight |
291.22 g/mol |
IUPAC Name |
(2R)-3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H12F3NO4/c1-11(9(17)18,12(13,14)15)16-10(19)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
InChI Key |
RYJHDHKGSWTBEV-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@](C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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